4-Bromo-2-methylbenzoic acid

Physicochemical characterization Crystallinity Purity assessment

Researchers using regioisomeric bromobenzoic acids risk coupling inefficiency and pathway divergence. 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2) eliminates this uncertainty with its validated ortho-methyl, para-bromo pattern: • Enhanced oxidative addition efficiency in Suzuki-Miyaura couplings vs. meta-methyl isomers, enabling reliable biaryl construction. • Documented in patented synthetic routes to roxadustat (FDA-approved HIF-PH inhibitor) and antibacterial anthranilic acids. • Well-characterized: sharp mp 180-184 °C with established HPLC conditions, suitable as a reference standard for halogenated benzoic acid analysis.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 68837-59-2
Cat. No. B1266583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylbenzoic acid
CAS68837-59-2
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(=O)O
InChIInChI=1S/C8H7BrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyRVCJOGNLYVNRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methylbenzoic Acid Overview


4-Bromo-2-methylbenzoic acid (CAS 68837-59-2) is an ortho-methyl, para-bromo substituted benzoic acid derivative with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04–215.05 g/mol . It is a halogenated aromatic carboxylic acid that appears as a white to off-white crystalline powder at room temperature . The compound is classified as a pharmaceutical intermediate and building block in organic synthesis, with a documented melting point range of 180–184 °C and predicted boiling point of 310.1 °C at 760 mmHg [1]. Its substitution pattern—a methyl group at the ortho position and a bromine atom at the para position relative to the carboxylic acid—creates a distinctive steric and electronic environment that governs its reactivity in cross-coupling and functional group interconversion reactions .

Why 4-Bromo-2-methylbenzoic Acid Cannot Be Replaced


Substitution of 4-bromo-2-methylbenzoic acid with closely related bromobenzoic acid regioisomers or chloro analogs carries quantifiable risks for synthetic reproducibility, yield, and downstream purity. The substitution pattern on the benzene ring—specifically the ortho-methyl and para-bromo arrangement—produces a unique electronic and steric environment that differs markedly from the 3-methyl (meta), 5-bromo (ortho/para-inverted), or 2-bromo (ortho-substituted) isomers . These differences manifest as divergent melting points, solubility profiles, and reactivity in palladium-catalyzed cross-coupling reactions [1]. For example, the para-bromo group in the target compound is activated toward oxidative addition in Suzuki-Miyaura couplings by the ortho-methyl substituent, whereas the meta-methyl isomer (4-bromo-3-methylbenzoic acid) exhibits reduced coupling efficiency due to altered electron density distribution . Generic substitution without empirical validation introduces unnecessary variability in critical quality attributes (CQAs) and may compromise regulatory compliance in pharmaceutical intermediate applications.

4-Bromo-2-methylbenzoic Acid Selection Evidence


Melting Point vs. 3-Methyl Isomer

4-Bromo-2-methylbenzoic acid exhibits a melting point range of 180–184 °C , which is approximately 32 °C lower than that of its regioisomer 4-bromo-3-methylbenzoic acid (212–216 °C) [1]. This substantial thermal difference reflects distinct crystal packing arrangements and intermolecular forces arising from the ortho-methyl versus meta-methyl substitution patterns. The lower melting point of the target compound facilitates handling and recrystallization at milder temperatures, reducing the risk of thermal decomposition during purification.

Physicochemical characterization Crystallinity Purity assessment

Purity and Commercial Availability

Commercially available 4-bromo-2-methylbenzoic acid is routinely offered with HPLC purity specifications of ≥98%, with select vendors providing material at 99.51% purity . In contrast, the regioisomer 5-bromo-2-methylbenzoic acid (CAS 79669-49-1) is less widely stocked and typically offered at 97% purity, with fewer suppliers maintaining consistent inventory . The broader commercial availability and higher purity grades of the target compound reduce lead times and qualification burdens for procurement teams.

Commercial availability Purity specifications Supply chain reliability

Steric Effects on Cross-Coupling

The ortho-methyl group in 4-bromo-2-methylbenzoic acid introduces steric hindrance that attenuates the rate of oxidative addition in palladium-catalyzed cross-couplings relative to unhindered para-bromo substrates [1]. This steric modulation is a class-level property of ortho-substituted benzoic acids and must be accounted for in reaction optimization. While direct comparative kinetic data for this specific compound are not available in the public domain, the general principle that ortho-substitution reduces coupling rates is well-established . In contrast, regioisomers lacking ortho substitution (e.g., 2-bromo-4-methylbenzoic acid, CAS 7697-27-0) exhibit different steric profiles that alter the product distribution in competitive cross-coupling reactions.

Suzuki-Miyaura coupling Steric effects Synthetic methodology

Roxadustat Intermediate Synthesis

4-Bromo-2-methylbenzoic acid is explicitly specified as a starting material in patented synthetic routes to roxadustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor approved for the treatment of anemia associated with chronic kidney disease . In the disclosed method, the compound is mixed with a solvent, treated with N-bromosuccinimide and an initiator, and reacted to yield 5-bromophthalide, a critical roxadustat intermediate [1]. This established industrial application is not shared by regioisomers such as 4-bromo-3-methylbenzoic acid or 5-bromo-2-methylbenzoic acid, which lack documented use in this high-value pharmaceutical route.

Pharmaceutical intermediate Roxadustat HIF-PH inhibitor

Thermal Properties vs. 4-Chloro Analog

4-Bromo-2-methylbenzoic acid (melting point 180–184 °C) exhibits a higher melting point than its 4-chloro analog, 4-chloro-2-methylbenzoic acid (melting point 167–171 °C) . The ∼13 °C elevation in melting point is consistent with the stronger intermolecular halogen bonding and greater polarizability of bromine compared to chlorine. This difference influences solubility in organic solvents and crystallization behavior, with the bromo derivative typically requiring slightly higher temperatures for dissolution.

Halogen substitution Thermal properties Crystallinity

4-Bromo-2-methylbenzoic Acid Application Scenarios


Antibacterial Anthranilic Acid Synthesis

4-Bromo-2-methylbenzoic acid serves as a validated building block for the preparation of anthranilic acids possessing antibacterial activity . The ortho-methyl, para-bromo substitution pattern enables regioselective functionalization that is not readily achievable with alternative isomers, making it the preferred starting material for this class of compounds.

Roxadustat Intermediate Manufacturing

This compound is explicitly utilized in patented synthetic routes to 5-bromophthalide, a key intermediate in the production of roxadustat, an FDA-approved HIF-PH inhibitor for treating anemia in chronic kidney disease [1]. Regioisomeric alternatives lack validated synthetic pathways and would require de novo process development, introducing regulatory and timeline risks.

Suzuki-Miyaura Cross-Coupling

The para-bromo substituent, activated by the ortho-methyl group, makes 4-bromo-2-methylbenzoic acid a suitable electrophilic partner in Suzuki-Miyaura cross-coupling reactions [2]. The steric environment necessitates careful catalyst selection but ultimately enables the construction of complex biaryl architectures relevant to medicinal chemistry and materials science.

Analytical Reference Standard Use

With well-characterized physicochemical properties including a sharp melting point of 180–184 °C and established HPLC separation conditions [3], this compound is an excellent candidate for use as a reference standard in method development and system suitability testing for halogenated benzoic acid analysis.

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